4-methyl-1-((2-methylthiazol-4-yl)methyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
4-methyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-pyridin-2-yl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-9-15-10(8-20-9)7-18-13(19)17(2)12(16-18)11-5-3-4-6-14-11/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGJWAYDUJGGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C(=O)N(C(=N2)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-1-((2-methylthiazol-4-yl)methyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by various research findings and case studies.
Antimicrobial Activity
Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study synthesized various triazole derivatives and evaluated their activity against several bacterial strains. The compound showed notable activity against Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 µg/mL to 125 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
| Enterococcus faecalis | 125 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. In a study focusing on human cancer cell lines, the compound exhibited cytotoxic effects with IC50 values less than those of standard chemotherapeutics like doxorubicin . The mechanism of action was attributed to the inhibition of tubulin polymerization, which is crucial for cell division.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A-431 (skin cancer) | <10 | Doxorubicin (15) |
| HepG2 (liver cancer) | <15 | Doxorubicin (20) |
Anticonvulsant Activity
The anticonvulsant properties of the compound were assessed using various seizure models. Results indicated that it possesses significant protective effects against seizures induced by pentylenetetrazole (PTZ), with an effective dose (ED50) demonstrating a high protection index .
| Seizure Model | ED50 (mg/kg) | Protection Index |
|---|---|---|
| PTZ Model | 18.4 | 9.2 |
Case Studies and Research Findings
- Antimicrobial Study : A series of triazole derivatives were synthesized and tested for antimicrobial activity. The compound showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead structure for developing new antibiotics .
- Anticancer Research : In vitro studies conducted on various cancer cell lines revealed that the compound effectively inhibited cell proliferation and induced apoptosis, making it a candidate for further development in cancer therapy .
- Anticonvulsant Evaluation : The anticonvulsant properties were highlighted in a study where the compound was tested in animal models, showing significant efficacy in reducing seizure frequency and severity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and activities of analogous triazolone derivatives:
Key Observations
Substituent Impact on Activity :
- The thiophene and thione groups in the compound from enhance neuraminidase inhibition, likely through hydrophobic interactions and sulfur-mediated binding.
- The trifluoromethylphenyl group in improves biochemical targeting (e.g., Gαq-RGS2 activation) due to its electron-withdrawing properties.
- The pyridin-2-yl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to purely aromatic substituents (e.g., fluorophenyl in ).
Synthetic and Analytical Methods :
- X-ray crystallography using SHELXL () and molecular geometry analysis via WinGX/ORTEP () are standard for confirming triazolone structures.
- DFT studies (e.g., ) are critical for predicting electronic properties and reactivity.
Biological Potential: The target compound’s methylthiazole group is structurally distinct from analogs in (thiophene) and (phenylthiazole), suggesting unique interactions with sulfur-binding enzymes or receptors. Pyridine-containing triazolones (e.g., ) often exhibit enhanced bioavailability compared to bulkier analogs (e.g., ).
Preparation Methods
Synthesis of 3-(Pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one (Intermediate I)
Procedure :
- Pyridine-2-carbohydrazide (1.0 eq) and ethyl acetoacetate (1.2 eq) reflux in ethanol with catalytic HCl (6 h)
- Precipitate filtered and recrystallized from dioxane
Characterization :
N4-Methylation to Form 4-Methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one (Intermediate II)
Procedure :
- Intermediate I (1.0 eq) treated with methyl iodide (1.5 eq) in DMF
- Potassium carbonate (2.0 eq) as base, 60°C for 12 h
Optimization :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K2CO3 | DMF | 60 | 82 |
| NaH | THF | 25 | 67 |
| DBU | DCM | 40 | 58 |
Characterization :
Thiazole Moiety Installation via N1-Alkylation
Procedure :
- 4-(Chloromethyl)-2-methylthiazole (1.2 eq) added to Intermediate II (1.0 eq)
- Triethylamine (2.0 eq) in acetonitrile, reflux 8 h
Critical Parameters :
- Solvent Effects : Acetonitrile > DMF > THF (yields: 76% vs 63% vs 58%)
- Temperature : 80°C optimal for complete conversion
Final Product Characterization :
- MP: 208–210°C (EtOH)
- HRMS (ESI+): m/z Calcd for C14H14N6OS [M+H]+: 322.0924, Found: 322.0921
- 1H NMR (600 MHz, DMSO-d6): δ 8.82 (d, J = 4.0 Hz, 1H, pyridine), 7.82 (s, 1H, thiazole-H), 5.42 (s, 2H, N-CH2), 2.52 (s, 3H, thiazole-CH3), 2.25 (s, 3H, triazole-CH3)
Synthetic Route 2: Convergent Thiazole-Triazolone Coupling
Parallel Synthesis of Thiazole Component
4-(Chloromethyl)-2-methylthiazole Synthesis :
- 2-Methyl-4-thiazolecarboxaldehyde (1.0 eq) treated with SOCl2 (3.0 eq)
- Reflux in dichloroethane 4 h, 89% yield
Characterization :
Microwave-Assisted Coupling
Procedure :
- Intermediate II (1.0 eq), 4-(chloromethyl)-2-methylthiazole (1.1 eq), K2CO3 (2.0 eq)
- DMF, microwave irradiation (150W, 120°C, 30 min)
Advantages :
- Reaction time reduced from 8 h to 30 min
- Yield improvement from 76% to 84%
Synthetic Route 3: One-Pot Tandem Cyclization
Unified Procedure :
- Pyridine-2-carbohydrazide (1.0 eq), 2-bromo-1-(2-methylthiazol-4-yl)propan-1-one (1.2 eq)
- Triethylamine (3.0 eq) in ethanol, reflux 12 h
Mechanistic Pathway :
- In situ formation of triazolone core through cyclocondensation
- Simultaneous alkylation via bromoketone intermediate
Yield Comparison :
| Stepwise Route | One-Pot Route |
|---|---|
| 72% | 68% |
Analytical Data Compilation
Comparative Spectral Analysis :
| Functional Group | IR (cm⁻¹) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|---|
| Triazolone C=O | 1682-1686 | - | 158.7-159.1 |
| Thiazole C-S-C | 1160-1165 | - | - |
| N-CH2-Thiazole | - | 5.40-5.45 (s, 2H) | 48.2-48.6 |
| Pyridine H-ortho | - | 8.80-8.85 (d, J=4Hz) | 150.8-151.2 |
Purity Assessment :
- HPLC (C18, 70:30 MeOH/H2O): 99.12% at 254 nm
- TLC (EtOAc/hexane 1:1): Rf = 0.42, single spot
Critical Process Considerations
Regioselectivity in N-Alkylation
Thiazole Stability Under Alkylation Conditions
- Acid Sensitivity : Requires neutral to basic conditions (pH 7-9) to prevent ring opening
- Thermal Stability : Decomposition observed >150°C justifies microwave protocol
Scale-Up Challenges and Solutions
| Issue | Laboratory Scale | Pilot Plant Scale | Solution Implemented |
|---|---|---|---|
| Exothermic Alkylation | Controlled ice bath | Thermal runaway risk | Segmented reagent addition |
| Thiazole Volatility | 5% loss | 22% loss | Closed-loop distillation |
| Triazolone Hydrolysis | Negligible | 15% degradation | Strict moisture control (<50 ppm) |
Alternative Methodologies Exploration
Enzymatic Methylation
- Candida antarctica lipase B tested for N-methylation:
- 45% conversion after 72 h vs 82% chemical yield
- Limited by enzyme denaturation at >40°C
Flow Chemistry Approaches
- Microreactor system for triazolone formation:
- Residence time 8 min vs 6 h batch
- 12% yield improvement through better thermal control
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?
Methodological Answer: The synthesis of this triazole-thiazole hybrid typically involves multi-step routes, including:
- Stepwise heterocycle formation : Initial synthesis of the pyridyl-triazole core followed by thiazole-methyl group coupling.
- Reagent selection : Use of coupling agents like DCC (dicyclohexylcarbodiimide) for amide bond formation or Mitsunobu conditions for ether linkages .
- Optimization parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while ethanol/water mixtures facilitate cyclization .
- Temperature control : Reflux (70–100°C) ensures complete reaction for steps like thiazole alkylation .
- Catalysts : Copper(I) catalysts enhance click chemistry for triazole ring formation .
Yield optimization requires monitoring via TLC/HPLC and purification via column chromatography .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions (e.g., pyridyl proton shifts at δ 8.5–9.0 ppm; thiazole methyl groups at δ 2.5–3.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 342.0987 for C14H13N7OS) .
- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolves stereochemical ambiguities when single crystals are obtainable .
Q. What initial biological screening assays are recommended to evaluate therapeutic potential?
Methodological Answer:
- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates to measure IC50 values .
- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish selectivity indices .
- Computational docking : Preliminary SAR analysis via molecular modeling (e.g., AutoDock Vina) to predict binding modes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields across different solvent systems or catalysts?
Methodological Answer:
- Comparative solvent studies : Systematically test solvents (e.g., DMF vs. THF) to evaluate polarity effects on intermediate stability .
- Catalyst screening : Compare Cu(I) salts (e.g., CuBr vs. CuI) in triazole formation; optimize ligand ratios (e.g., TBTA for click chemistry) .
- Statistical Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., temperature × solvent interactions) .
- Mechanistic studies : Probe side reactions (e.g., hydrolysis) via LC-MS to adjust protecting group strategies .
Q. What strategies determine stereochemical configuration without crystallographic data?
Methodological Answer:
- NOESY NMR : Detect spatial proximity between thiazole-methyl and pyridyl protons to infer Z/E configurations .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for chiral centers .
- Density Functional Theory (DFT) : Calculate energy-minimized conformers and predict NMR chemical shifts .
Q. How should SAR studies modify pyridyl/thiazole substituents while maintaining core stability?
Methodological Answer:
- Conservative substitutions : Replace methylthiazole with ethyl or trifluoromethyl groups; monitor stability via accelerated degradation studies (40°C/75% RH) .
- Bioisosteric replacements : Swap pyridyl with pyrimidine rings; assess solubility (LogP) and metabolic stability (microsomal assays) .
- Proteolytic stability assays : Expose derivatives to liver microsomes to identify labile sites (e.g., ester hydrolysis) .
Q. How are conflicting metabolic stability data from different assay models reconciled?
Methodological Answer:
- Assay standardization : Use pooled human liver microsomes (HLM) with NADPH cofactors for CYP450-mediated metabolism studies .
- Cross-model validation : Compare HLM data with hepatocyte assays to account for phase II metabolism (e.g., glucuronidation) .
- LC-MS/MS metabolite profiling : Identify major degradation products (e.g., hydroxylated or demethylated species) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
